[(5-Chlorothiophen-2-yl)methyl](ethyl)amine
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Overview
Description
(5-Chlorothiophen-2-yl)methylamine is an organic compound that contains a thiophene ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)methylamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for (5-Chlorothiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(5-Chlorothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)methylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- [(5-Chlorothiophen-2-yl)methyl][1-(pyridin-2-yl)ethyl]amine
- [(5-Chlorothiophen-2-yl)methyl][1-(pyridin-4-yl)ethyl]amine
- [(5-Chlorothiophen-2-yl)methyl][2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]amine
Uniqueness
(5-Chlorothiophen-2-yl)methylamine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
(5-Chlorothiophen-2-yl)methylamine is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H10ClNS and a molecular weight of 201.70 g/mol. It features a thiophene ring substituted with a chlorine atom at the 5-position and an ethylamine moiety, contributing to its chemical reactivity and biological activity.
Antimicrobial Activity
Recent studies have indicated that (5-Chlorothiophen-2-yl)methylamine exhibits significant antimicrobial properties. The effectiveness of this compound against various microbial strains suggests its potential utility in developing new antimicrobial agents.
Case Studies
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In Vitro Studies : A study demonstrated that (5-Chlorothiophen-2-yl)methylamine showed inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
- Staphylococcus aureus: MIC = 1.12 mg/mL
- Escherichia coli: MIC = 0.56 mg/mL
- Klebsiella pneumoniae: MIC = 0.56 mg/mL
- Synergistic Effects : In combination with other antimicrobial agents, (5-Chlorothiophen-2-yl)methylamine exhibited synergistic effects, enhancing the overall antimicrobial activity against resistant strains such as Pseudomonas aeruginosa .
The biological mechanisms underlying the activity of (5-Chlorothiophen-2-yl)methylamine are not fully elucidated but are believed to involve:
- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity and affecting metabolic pathways.
- Cell Membrane Disruption : Similar compounds have shown the ability to compromise bacterial cell membranes, leading to cell lysis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (5-Chlorothiophen-2-yl)methylamine, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
[(5-chlorothiophen-2-yl)methyl]amine | Lacks ethyl group | May exhibit different biological activity due to absence of ethyl substitution |
[(5-chlorothiophen-2-yl)methyl][2-(cyclohex-1-en-1-yl)ethyl]amine | Contains cyclohexene ring | Different steric effects may alter reactivity and binding affinity |
1-(5-chlorothiophen-2-yl)-N,N-diethylamine | Diethyl substitution | Potentially increased lipophilicity affecting pharmacokinetics |
This table illustrates how variations in structure can influence biological activity, highlighting the significance of the ethyl group in enhancing the compound's properties.
Research Applications
The compound is being explored for various applications in scientific research:
- Medicinal Chemistry : Investigated as a potential lead compound for developing new antimicrobial agents.
- Pharmaceuticals : Explored as an intermediate in synthesizing more complex therapeutic molecules.
- Industrial Applications : Used in producing specialty chemicals with specific electronic properties.
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-2-9-5-6-3-4-7(8)10-6/h3-4,9H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWLAERHYHLCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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